![molecular formula C18H22N4O B2725985 3-[3-(2-环丙基苯并咪唑-1-基)氮杂环丁烷-1-基]哌啶-2-酮 CAS No. 2379949-28-5](/img/structure/B2725985.png)

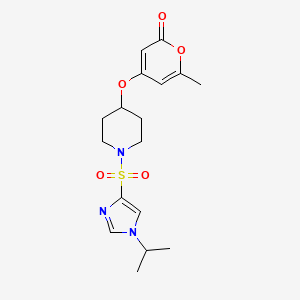

3-[3-(2-环丙基苯并咪唑-1-基)氮杂环丁烷-1-基]哌啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there isn’t specific information available on the synthesis of 3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one, azetidin-2-ones, a class of compounds to which it belongs, have been synthesized using various methods . For instance, a practical and efficient process has been developed for the preparation of a key intermediate of apixaban, a related compound, starting from inexpensive 4-chloronitrobenzene and piperidine .Molecular Structure Analysis

Azetidin-2-ones, including 3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one, have a core -lactam ring structure . The lactam and 3,4,5-trimethoxyphenyl rings are approximately co-planar and the orientation of the lactam and the 4-methoxyphenyl substituent is approximately orthogonal . The structures display intramolecular C—H O bonding between the 3,4,5-trimethoxyphenyl ring and the lactam ketone .科学研究应用

合成与生物学意义

苯并唑及其衍生物,包括与 3-[3-(2-环丙基苯并咪唑-1-基)氮杂环丁-1-基]哌啶-2-酮相关的化合物,由于其多样的生物活性,在药物化学中具有重要意义。这些化合物,尤其是具有胍基的化合物,如 2-胍基苯并唑 (2GBZ),因其治疗潜力而受到探索。合成化学家专注于开发具有胍部分的新化合物,突出了这些分子在药物开发中对于包括细胞毒性、通过血管生成和细胞凋亡抑制细胞增殖等活性方面的重要性。2GBZ 的合成方法正在研究修饰和功能化,以探索新的药效团,说明该化合物在寻找新的治疗剂中的相关性 (Rosales-Hernández 等,2022)。

药物代谢和细胞色素 P450 抑制

研究细胞色素 P450 同工型的化学抑制剂,包括与 3-[3-(2-环丙基苯并咪唑-1-基)氮杂环丁-1-基]哌啶-2-酮在结构上相关的抑制剂,对于理解药物-药物相互作用和代谢至关重要。这些抑制剂在破译特定 CYP 同工型参与药物代谢中发挥着至关重要的作用,这对于预测共同给药药物中潜在的药物-药物相互作用至关重要 (Khojasteh 等,2011)。

环糊精包合物用于药物递送

涉及 3-[3-(2-环丙基苯并咪唑-1-基)氮杂环丁-1-基]哌啶-2-酮等化合物的与环糊精 (CD) 形成包合物可以显着影响药物递送应用。这些复合物可以提高药物溶解度、改变药物释放曲线并增强抗菌活性。对包括苯并咪唑衍生物在内的抗生素和抗菌剂的 CD 包合物的研究指向创新的药物递送解决方案,展示了此类化合物在开发更有效和更有针对性的疗法中的重要性 (Boczar & Michalska,2022)。

作用机制

Target of Action

The compound “3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one” contains a benzimidazole moiety. Benzimidazole derivatives are known to have a broad range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects . The specific targets of this compound would depend on its exact structure and any modifications it may have.

Mode of Action

The mode of action of benzimidazole derivatives can vary widely depending on their structure and the specific biological target they interact with. Some benzimidazole derivatives work by inhibiting key enzymes in their target organisms, while others may interact with cellular structures like microtubules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can greatly influence its bioavailability. Benzimidazole derivatives, for example, are generally well absorbed in the gastrointestinal tract due to their lipophilic nature .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antifungal activity, it might disrupt the normal functioning of fungal cells, leading to their death .

属性

IUPAC Name |

3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c23-18-16(6-3-9-19-18)21-10-13(11-21)22-15-5-2-1-4-14(15)20-17(22)12-7-8-12/h1-2,4-5,12-13,16H,3,6-11H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKMEKAYQWQSPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2725903.png)

![N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2725909.png)

![N-[4-[4-(1,3-benzothiazole-6-carbonylamino)-3-methylphenyl]-2-methylphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2725913.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2725920.png)